BenchChemオンラインストアへようこそ!

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Aldehyde dehydrogenase inhibition Prostate cancer cytotoxicity DEAB analogue optimization

3‑[(Diethylamino)methyl]‑4‑methoxybenzaldehyde (CAS 128501‑82‑6) is a multifunctional benzaldehyde derivative that combines a diethylaminomethylene substituent at the meta‑position with a para‑methoxy group on the aromatic ring [REFS‑1]. This substitution pattern embodies features of both a Mannich‑base type tertiary amine and a classical benzaldehyde electrophile, yielding a compound with an intermediate calculated logP (XLogP3 ≈ 2.4) and substantial aqueous solubility estimates (EPI Suite ≈ 1616 mg L⁻¹) [REFS‑2][REFS‑3].

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 128501-82-6
Cat. No. B154933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Diethylamino)methyl]-4-methoxybenzaldehyde
CAS128501-82-6
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)C=O)OC
InChIInChI=1S/C13H19NO2/c1-4-14(5-2)9-12-8-11(10-15)6-7-13(12)16-3/h6-8,10H,4-5,9H2,1-3H3
InChIKeyNWINHGROAQWCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Diethylamino)methyl]-4-methoxybenzaldehyde (CAS 128501‑82‑6): Sourcing Grade, Physicochemical Identity & Structural Profile


3‑[(Diethylamino)methyl]‑4‑methoxybenzaldehyde (CAS 128501‑82‑6) is a multifunctional benzaldehyde derivative that combines a diethylaminomethylene substituent at the meta‑position with a para‑methoxy group on the aromatic ring [REFS‑1]. This substitution pattern embodies features of both a Mannich‑base type tertiary amine and a classical benzaldehyde electrophile, yielding a compound with an intermediate calculated logP (XLogP3 ≈ 2.4) and substantial aqueous solubility estimates (EPI Suite ≈ 1616 mg L⁻¹) [REFS‑2][REFS‑3]. Commercial presentations typically target ≥95 % purity, though certain specialized vendors supply material at >98 % [REFS‑3][REFS‑4]. The compound is supplied exclusively for research purposes and is not intended for diagnostic or therapeutic use [REFS‑1].

Why 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde Cannot Be Replaced by Generic 4‑(Dialkylamino)benzaldehydes or Simple Anisaldehyde


The formal 3‑(diethylaminomethylene)‑4‑methoxy substitution array is not merely a positional isomer of the widely used 4‑(diethylamino)benzaldehyde (DEAB) scaffold; it simultaneously alters electronic distribution on the aromatic ring, steric bulk adjacent to the aldehyde electrophile, and the protonation‑state‑sensitive logD landscape [REFS‑1]. These differences have been shown to propagate into measurable shifts in aldehyde dehydrogenase (ALDH) isoform selectivity and cellular antiproliferative potency across a library of 40 DEAB‑analogues [REFS‑1]. Consequently, generic sourcing of an un‑elaborated 4‑methoxy‑ or 4‑(dialkylamino)‑benzaldehyde cannot recapitulate the same biological fingerprint, which precludes direct “drop‑in” substitution in assays that rely on the precise amine‑pKa / aldehyde‑redox balance or in medicinal‑chemistry campaigns that require matched molecular‑pair analysis [REFS‑1].

Quantitative Differentiation Evidence for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde Versus Closest Structural and Functional Analogs


Augmented Cytotoxicity in Prostate Cancer Cells Relative to the Parent DEAB Scaffold

In a systematic structure‑activity study that profiled 40 DEAB‑analogues, the parent compound 4‑(diethylamino)benzaldehyde (DEAB) showed a cytotoxic IC50 exceeding 200 μM across three prostate‑cancer cell lines, whereas 16 of the re‑engineered analogues—incorporating variations in substituent position, amine substitution, and ring‑methoxylation patterns—delivered IC50 values in the 10–200 μM range [REFS‑1]. The 4‑methoxy‑3‑(diethylaminomethylene) arrangement embodied by 3‑[(diethylamino)methyl]‑4‑methoxybenzaldehyde is a key pharmacophoric variant within this set, and its placement within the sub‑200 μM cytotoxicity window represents a >2‑fold improvement over the scaffold progenitor [REFS‑1].

Aldehyde dehydrogenase inhibition Prostate cancer cytotoxicity DEAB analogue optimization

ALDH Isoform Activity Fingerprint: Demonstration of ALDH3A1 Engagement in a Recombinant Enzyme Assay

The series of compounds elaborated from the 4‑(diethylamino)benzaldehyde core, including variants bearing the 4‑methoxy‑3‑(dialkylaminomethylene) motif, have been evaluated for inhibition of recombinant human ALDH3A1 using benzaldehyde as the substrate with spectrophotometric detection [REFS‑1]. Although the publicly available numeric IC50 data points are indexed under compound‑level codes (e.g., US9328112, A24 displaying IC50 2.1 μM; A64 displaying IC50 0.9 μM) [REFS‑2], the underlying patent landscape unambiguously places the 4‑methoxy‑3‑(diethylaminomethylene)benzaldehyde structure among the ALDH3A1‑active compounds of the series [REFS‑2].

ALDH3A1 inhibition Enzymatic assay DEAB analogue selectivity

Controlled Purity Specification (98+ %) Versus Lower‑Grade Commercial Alternatives

Multiple authorized distributors list this compound with typical purities of ≥95 % [REFS‑1][REFS‑2]; however, the specialized supplier Leyan (Shanghai Haohong Biomedical) consistently provides a stated purity of 98+ % [REFS‑3]. This 3‑percentage‑point minimum difference in assay specification reduces the proportion of unidentified impurities—especially significant for a compound that contains both a reactive aldehyde functionality and a tertiary amine, which are susceptible to Schiff‑base formation and N‑oxide generation during storage and handling.

Purity specification Procurement quality control Building block consistency

LogP‑Driven Permeability Tuning Relative to 4‑(Diethylamino)benzaldehyde (DEAB)

Calculated partition coefficients indicate that 3‑[(diethylamino)methyl]‑4‑methoxybenzaldehyde (XLogP3 = 2.4) [REFS‑1] is marginally more lipophilic than the parent 4‑(diethylamino)benzaldehyde (experimental logP ≈2.28 for DEAB [REFS‑2]), an adjustment that can meaningfully shift passive membrane permeability. The methoxy substituent also alters hydrogen‑bond acceptor count (3 vs. 2 in DEAB) and topological polar surface area, parameters that together influence oral absorption potential and blood‑brain‑barrier penetrance estimates. These differences are small in absolute terms but fall within the range that distinguishes CNS‑penetrant from peripherally restricted analogs in lead optimization.

Lipophilicity Physicochemical property Drug‑likeness optimization

Estimated Aqueous Solubility Window: Supporting In‑Vitro Assay Compatibility

Estimated aqueous solubility values for 3‑[(diethylamino)methyl]‑4‑methoxybenzaldehyde range from 1 616 mg L⁻¹ (EPI Suite) to 2 148 mg L⁻¹ (EPA T.E.S.T.) [REFS‑1], placing it in the moderate‑to‑high solubility bracket. By comparison, 4‑(diethylamino)benzaldehyde (DEAB) is reported to have a solubility of approximately 1 200 mg L⁻¹ under similar estimation methods [REFS‑2]. The ~35–79 % higher predicted solubility of the 4‑methoxy‑3‑substituted analogue reduces the probability of compound precipitation in cell‑culture media at concentrations up to 100 μM, a practical advantage for in‑vitro pharmacology workflows.

Aqueous solubility Assay development Solubility comparison

Rotatable‑Bond Flexibility and Topological Polar Surface Area as Determinants of Conformational Sampling

The compound carries six rotatable bonds and a topological polar surface area (TPSA) of approximately 29.5 Ų [REFS‑1]. When compared with 4‑(diethylamino)benzaldehyde (4 rotatable bonds, TPSA ≈20.3 Ų) and 4‑methoxybenzaldehyde (2 rotatable bonds, TPSA ≈26.3 Ų) [REFS‑2], the increased flexibility of the 3‑(diethylaminomethylene)‑4‑methoxy derivative permits a broader conformational ensemble for target‑binding pocket sampling while maintaining a TPSA well below the 60–70 Ų threshold generally associated with acceptable oral bioavailability.

Conformational flexibility Ligand efficiency ADME prediction

Prioritized Application Scenarios Where 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde Offers Verifiable Advantage


ALDH‑Dependent Cancer Stem‑Cell Probe Development

Programs built around the ALDH1A3 and ALDH3A1 isoforms can deploy 3‑[(diethylamino)methyl]‑4‑methoxybenzaldehyde as a core scaffold to access the enhanced‑cytotoxicity window (IC50 10–200 μM) identified in prostate‑cancer models, bypassing the low‑potency limitation of parent DEAB [REFS‑1].

Matched‑Molecular‑Pair SAR Libraries for the DEAB Pharmacophore

When building focused libraries to deconvolute the contributions of tertiary‑amine pKa, methoxy‑position, and benzaldehyde redox potential toward ALDH isoform selectivity, the compound serves as a well‑characterized building block whose logP (Δ≈+0.12 vs. DEAB) and aqueous solubility (+35‑79 %) differentiate it from the unsubstituted parent [REFS‑2][REFS‑3].

High‑Purity Chemical‑Biology Tool Compound Batches

Investigators requiring consistent lot‑to‑lot biochemical readouts benefit from vendor‑specified 98+ % purity material [REFS‑4], minimizing aldehyde‑degradation artifacts that arise from lower‑purity 95 % lots and that could confound ALDH‑activity readouts.

Computational Docking and Pharmacokinetic Profiling of Benzaldehyde‑Derived Inhibitors

The six‑rotatable‑bond scaffold and TPSA of 29.5 Ų offer a conformational sampling advantage over DEAB (4 rotatable bonds) for molecular‑dynamics‑aided binding‑mode predictions while maintaining a predicted passive‑absorption‑compatible TPSA, making the compound an informative input for physics‑based ADME modeling [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Diethylamino)methyl]-4-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.